
Spectroscopic Profile of N'-cyano-N,N-
dimethylguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Guanidine, N'-cyano-N,N-

dimethyl-

Cat. No.: B1585020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

N'-cyano-N,N-dimethylguanidine, a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. Notably, it is recognized as Cimetidine EP Impurity G.[1]

[2][3] This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data to facilitate its identification and characterization in research and

quality control settings.

Molecular Structure and Properties
IUPAC Name: 2-cyano-1,1-dimethylguanidine[4]

Synonyms: N'-cyano-N,N-dimethylguanidine, Cimetidine EP Impurity G, 1,1-Dimethyl-3-

cyanoguanidine

CAS Number: 1609-06-9

Molecular Formula: C₄H₈N₄[1]

Molecular Weight: 112.13 g/mol

Mass Spectrometry Data
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High-resolution mass spectrometry is a critical tool for confirming the elemental composition of

N'-cyano-N,N-dimethylguanidine. The theoretical monoisotopic masses for the neutral molecule

and its common adducts are presented below. Fragmentation in mass spectrometry is

anticipated to involve the cleavage of C-N bonds and the cyano group, providing characteristic

fragment ions that can confirm the molecular structure.[4]

Species Molecular Formula
Theoretical Monoisotopic
Mass (Da)

[M] C₄H₈N₄ 112.074896

[M+H]⁺ C₄H₉N₄⁺ 113.082721

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Detailed experimental NMR data for N'-cyano-N,N-dimethylguanidine is not readily available in

published literature. However, based on the analysis of related N-substituted-N'-

cyanoguanidines, it is established that the structure predominantly exists in a tautomeric form

where the carbon-nitrogen double bond (C=N) is conjugated with the cyano group. Studies

have shown that prototropic tautomerization does not occur on the NMR timescale.[4] The

expected signals in the ¹H and ¹³C NMR spectra are summarized below, with chemical shifts

estimated based on analogous structures.

¹H NMR Spectroscopy
Protons Multiplicity

Chemical Shift (δ) ppm
(Predicted)

N(CH₃)₂ Singlet ~ 2.9 - 3.2

NH Broad Singlet ~ 5.0 - 7.0

Note: The chemical shift of the N-CH₃ protons in the related compound N-cyano-N'-

methylguanidine has been reported at δ = 2.23 ppm in CDCl₃.

¹³C NMR Spectroscopy
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Carbon Atom Chemical Shift (δ) ppm (Predicted)

N(CH₃)₂ ~ 35 - 40

C≡N ~ 115 - 120

N-C=N ~ 155 - 160

Infrared (IR) Spectroscopy Data
The IR spectrum of N'-cyano-N,N-dimethylguanidine is characterized by the presence of key

functional groups. The cyanamide (N-C≡N) stretching vibration is a particularly useful

diagnostic peak, appearing in a relatively uncongested region of the spectrum.

Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

N-H Stretching 3100 - 3500 (broad)

C-H (from methyl groups) Stretching 2850 - 3000

C≡N (Nitrile) Stretching 2220 - 2260

C=N (Guanidine) Stretching 1600 - 1680

C-N Stretching 1250 - 1350

Note: The cyanamide transition in related molecules is typically observed in the 2220–2243

cm⁻¹ range.[5] For the structurally similar drug cimetidine, the C≡N stretch is reported at 2176

cm⁻¹.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data,

based on methodologies reported for similar compounds.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for optimal resolution.
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Sample Preparation: The sample of N'-cyano-N,N-dimethylguanidine should be dissolved in

a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), dimethyl sulfoxide

(DMSO-d₆), or methanol (CD₃OD).

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are employed. For

unambiguous signal assignments, two-dimensional NMR experiments such as COSY

(Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is suitable for

accurate mass measurements.

Sample Introduction: The sample is typically dissolved in a solvent compatible with ESI, such

as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or

after separation by liquid chromatography (LC).

Ionization Mode: ESI in the positive ion mode is generally used to generate the protonated

molecule, [M+H]⁺.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

infrared spectrum.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000

to 400 cm⁻¹) with an appropriate number of scans to achieve a good signal-to-noise ratio.

Workflow Visualization
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The logical flow for the spectroscopic characterization of N'-cyano-N,N-dimethylguanidine is

depicted in the following diagram.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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